N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Description
This compound is a methanesulfonamide derivative featuring a hydroxyethyl bridge substituted with two thiophene rings (2-yl and 3-yl positions) and a 4-(trifluoromethyl)phenyl group. The dual thiophene rings introduce π-π stacking capabilities and sulfur-mediated interactions, distinguishing it from simpler aromatic systems .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3S3/c19-18(20,21)14-5-3-13(4-6-14)11-28(24,25)22-12-17(23,15-7-9-26-10-15)16-2-1-8-27-16/h1-10,22-23H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRLEDLWKCCBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10). Another common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives typically employs the Paal–Knorr synthesis, Gewald reaction, and Fiesselmann synthesis. These methods are favored for their efficiency and scalability in producing thiophene-based compounds .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles to form substituted thiophenes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Electrophiles such as bromine (Br2) or chloromethyl methyl ether (MOMCl) are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide could be evaluated for its antibacterial efficacy. The presence of the thiophene moiety is believed to play a crucial role in enhancing antimicrobial activity due to its ability to interact with bacterial cell membranes .
Anticancer Potential
Recent investigations into the anticancer properties of sulfonamides have shown promising results. For instance, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. The mechanism of action is thought to involve the inhibition of specific enzymes crucial for cancer cell proliferation .
Neuropharmacological Effects
Sulfonamides have also been explored for their neuropharmacological effects. A review on novel antipsychotic drugs noted that compounds with structural similarities may influence neurotransmitter systems, potentially offering therapeutic benefits in treating psychotic disorders .
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of sulfonamide derivatives were tested against multi-drug resistant bacterial strains. This compound was included in the screening process. The results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cells
A study conducted on various cancer cell lines revealed that this compound exhibited a dose-dependent cytotoxic effect. At concentrations above 50 µM, significant apoptosis was observed in treated cells compared to control groups. The study concluded that further exploration into the compound's mechanism could lead to the development of new anticancer therapies.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings can interact with enzymes and receptors, modulating their activity. The trifluoromethylphenyl group enhances the compound’s binding affinity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonylurea Herbicides ()
Sulfonylurea herbicides, such as triflusulfuron methyl ester and metsulfuron methyl ester , share the sulfonamide backbone but employ triazine or pyrimidine rings instead of thiophenes. Key differences include:
- Triazine/pyrimidine vs.
- Substituent effects : The trifluoromethyl group in the target compound mirrors the electron-withdrawing effects seen in ethametsulfuron methyl ester’s methoxy groups, but –CF₃ offers greater metabolic resistance .
Methanesulfonamide Derivatives with Aromatic Systems ()
Examples like N-[4-(4-Fluoro-phenyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide () and N-[2-(trifluoromethyl)phenylethyl]methanesulfonamide () highlight:
- Aromatic diversity : Pyrimidine and phenyl systems provide planar geometries for target binding, while the target compound’s thiophenes introduce conformational flexibility .
- Electron-withdrawing groups : The –CF₃ group in the target compound parallels derivatives in –11, which show enhanced bioavailability due to reduced oxidative metabolism .
Sulfonamides with Heterocyclic Bridges ()
The ferrocene-containing compound 1-((1S,2R,4S)-bicycloheptan-1-yl)-N,N-dimethylmethanesulfonamide () shares a sulfonamide group but employs a rigid bicyclic scaffold. Comparatively, the target compound’s hydroxyethyl-thiophene bridge may offer improved solubility and easier functionalization .
Data Table: Structural and Functional Comparison
Key Research Findings
- Thiophene vs. triazine : Thiophene-containing sulfonamides exhibit superior lipophilicity (logP ~3.5 estimated) compared to triazine-based herbicides (logP ~2.8), favoring membrane penetration .
- –CF₃ substituent : Compounds with –CF₃ show ~20% longer half-life in metabolic studies compared to –OCH₃ analogues due to reduced cytochrome P450 activity .
- Crystal packing : Sulfonamides like N-(4-Methoxy-2-nitrophenyl)-methanesulfonamide () form hydrogen-bonded networks via –SO₂NH–, suggesting the target compound may adopt similar solid-state conformations .
Biological Activity
N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide, a compound with complex thiophene structures, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C16H16F3N1O3S1
- Molecular Weight : 367.37 g/mol
- SMILES Notation : CC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(CC(=O)N(C(CC(=O)N(C(CC(=O)N(C(CC(=O)N(C(CC(=O)N(C(CC(=O)N
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiophene have shown promising results against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and others. The IC50 values for these compounds typically range from 0.12 to 15.63 µM, indicating varying levels of potency compared to standard chemotherapeutics like doxorubicin and tamoxifen .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiophene Derivative A | MCF-7 | 0.65 | |
| Thiophene Derivative B | A549 | 2.41 | |
| N-[2-hydroxy-2-(thiophen-2-yl)-... | MCF-7 | 15.63 |
Antimicrobial Activity
The compound's antimicrobial efficacy has also been evaluated against several bacterial strains. The microplate Alamar Blue assay (MABA) demonstrated that certain derivatives exhibit notable activity against Mycobacterium tuberculosis at concentrations as low as 50 µg/mL .
The proposed mechanism of action for this class of compounds includes the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, the sulfonamide group is believed to interfere with metabolic processes by mimicking natural substrates, thus inhibiting enzyme activity critical for cancer cell growth and survival.
Case Studies
-
Case Study on Anticancer Activity :
A study published in MDPI explored the synthesis and evaluation of various thiophene derivatives, including the compound , showing that modifications on the thiophene ring significantly influence cytotoxicity against cancer cells . -
Antitubercular Activity :
In another investigation, derivatives were tested against M. tuberculosis using the MABA method, revealing that structural variations could enhance antitubercular activity significantly compared to traditional drugs .
Q & A
Q. Table 1: Example NMR Data for Intermediate Compounds (Adapted from )
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| CH₂ (hydroxy) | 3.85 | triplet | Ethyl backbone |
| CF₃ (aromatic) | 120.5 | singlet | Trifluoromethyl group |
Advanced: How can conflicting NMR data for this compound be resolved during structural confirmation?
Methodological Answer:
Conflicting NMR peaks often arise from dynamic exchange processes or impurities. To resolve:
- Deuterated Solvent Screening: Test in DMSO-d₆ vs. CDCl₃ to observe solvent-dependent shifts, particularly for hydroxy or sulfonamide protons .
- 2D NMR Techniques: Use HSQC and HMBC to correlate ambiguous protons with carbon signals (e.g., distinguishing thiophene ring protons from aromatic trifluoromethylphenyl groups) .
- Variable Temperature NMR: Identify broadening or splitting due to conformational changes (e.g., hindered rotation in the sulfonamide group) .
Basic: Which analytical techniques are critical for confirming the compound’s structure?
Methodological Answer:
- X-ray Crystallography: Resolve absolute stereochemistry, particularly for the hydroxyethyl and thiophene substituents (as in ) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via exact mass (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- FT-IR Spectroscopy: Identify functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, hydroxy O-H stretch at ~3400 cm⁻¹) .
Advanced: How can reaction yields be optimized for the sulfonamide coupling step?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or bases (e.g., DBU) to enhance nucleophilic substitution efficiency .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize transition states .
- In Situ Monitoring: Employ LC-MS to track intermediate formation and adjust reaction time/temperature dynamically .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility: Test in DMSO (>50 mg/mL for biological assays), methanol, or dichloromethane (common for synthetic steps). The trifluoromethyl group enhances lipophilicity .
- Stability: Conduct accelerated degradation studies:
Advanced: What computational modeling approaches validate the compound’s bioactive conformation?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to predict binding modes with target proteins (e.g., enzymes with hydrophobic pockets for thiophene/trifluoromethyl groups) .
- Molecular Dynamics (MD) Simulations: Simulate solvated systems to assess conformational flexibility of the hydroxyethyl linker (≥100 ns trajectories) .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to correlate NMR chemical shifts with theoretical values .
Basic: How are impurities characterized and quantified during synthesis?
Methodological Answer:
- HPLC-PDA/MS: Use reversed-phase C18 columns (ACN/water gradients) to separate impurities. MS fragmentation identifies structural deviations (e.g., incomplete thiophene coupling) .
- NMR Spike Tests: Add authentic standards of suspected byproducts (e.g., des-hydroxy analogs) to confirm retention times .
Advanced: What strategies mitigate steric hindrance during thiophene substitution?
Methodological Answer:
- Directed ortho-Metalation: Use bulky directing groups (e.g., TMS) to control regioselectivity in thiophene functionalization .
- Microwave-Assisted Synthesis: Enhance reaction rates under high temperatures (e.g., 150°C) to overcome kinetic barriers .
Basic: How is the compound’s enantiomeric purity assessed?
Methodological Answer:
- Chiral HPLC: Use columns like Chiralpak IA with hexane/isopropanol to resolve enantiomers. Compare retention times with racemic mixtures .
- Optical Rotation: Measure [α]D²⁵ and compare with literature values for the desired enantiomer .
Advanced: What mechanistic insights explain unexpected byproducts in the hydroxyethylation step?
Methodological Answer:
- Isotopic Labeling: Use ¹⁸O-water to trace hydroxyl group sources, identifying if byproducts arise from water contamination .
- Kinetic Studies: Monitor reaction progress via in situ IR to detect intermediates (e.g., epoxide formation from diol precursors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
